
4-(Methanesulfinyl)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methanesulfinyl)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a methanesulfinyl group at the 4-position and a carboxylic acid group at the 3-position. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-(Methanesulfinyl)thiophene-3-carboxylic acid, can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds between thiophene derivatives and other aromatic compounds .
化学反応の分析
Types of Reactions
4-(Methanesulfinyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
科学的研究の応用
4-(Methanesulfinyl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
作用機序
The mechanism of action of 4-(Methanesulfinyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the interactions .
類似化合物との比較
Similar Compounds
Thiophene-3-carboxylic acid: Lacks the methanesulfinyl group, making it less versatile in certain chemical reactions.
2-Thiophenecarboxylic acid: Substituted at the 2-position instead of the 3-position, leading to different reactivity and applications.
3-Thiophenecarboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group, resulting in different chemical properties and uses.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
特性
CAS番号 |
78071-35-9 |
|---|---|
分子式 |
C6H6O3S2 |
分子量 |
190.2 g/mol |
IUPAC名 |
4-methylsulfinylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H6O3S2/c1-11(9)5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H,7,8) |
InChIキー |
WOHNPWROMUAEBJ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)C1=CSC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


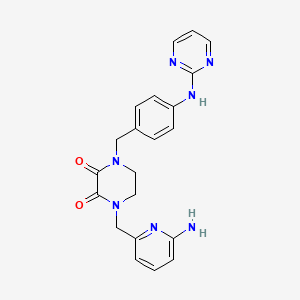
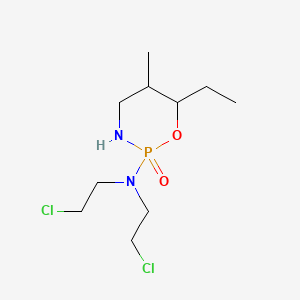
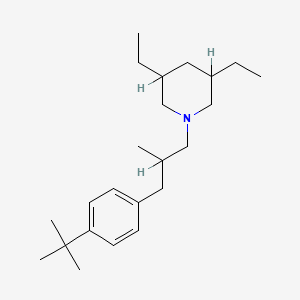

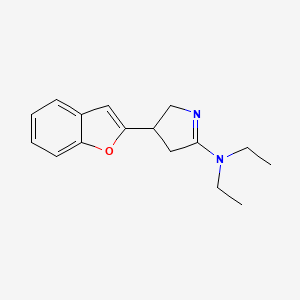
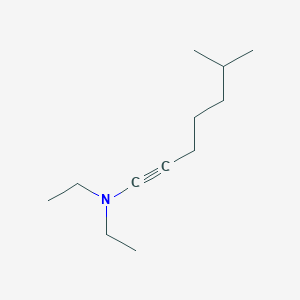

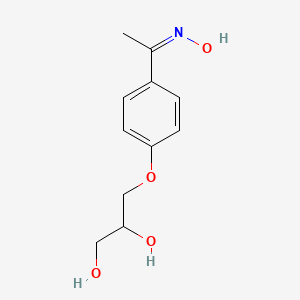
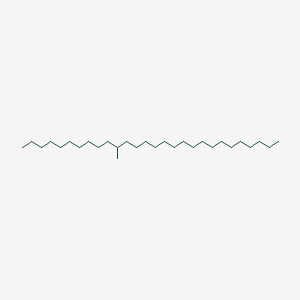
![2,4-Pentanedione, 3-[2-(3-methyl-4-nitro-5-isoxazolyl)-1-phenylethyl]-](/img/structure/B14446989.png)

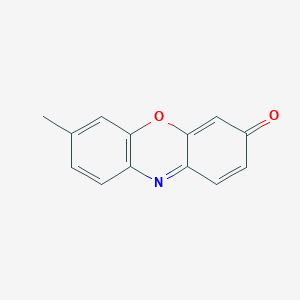
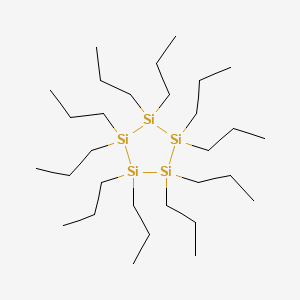
![2-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14447004.png)
